ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate
Overview
Description
Ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes a fluorinated, thia-containing tricyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the tricyclic core through a series of cyclization reactions.
- Introduction of the fluorine atom via selective fluorination.
- Coupling of the tricyclic core with an acetamido group.
- Esterification to form the ethyl benzoate derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-containing ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The fluorine atom can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Fluorine-substituted derivatives.
Scientific Research Applications
Ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thia-containing ring may play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- Ethyl 4-(2-{13-chloro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate
- Ethyl 4-(2-{13-bromo-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate
Uniqueness: The presence of the fluorine atom in ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate distinguishes it from its chloro and bromo analogs. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[[2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-3-30-22(29)13-7-9-14(10-8-13)25-17(27)11-26-12(2)24-19-18-15(23)5-4-6-16(18)31-20(19)21(26)28/h4-10H,3,11H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFJGDWOJAMEEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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